molecular formula C12H11NO2 B110068 4,4'-Iminodiphenol CAS No. 1752-24-5

4,4'-Iminodiphenol

Cat. No.: B110068
CAS No.: 1752-24-5
M. Wt: 201.22 g/mol
InChI Key: YRUPBAWWCPVHFT-UHFFFAOYSA-N
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Description

4,4’-Iminodiphenol is an organic compound with the molecular formula C12H11NO2. It is also known as 4-(4-hydroxyanilino)phenol. This compound is characterized by the presence of two phenol groups connected by an imino group. It is a solid that appears very dark brown to black and is known to be hygroscopic and air-sensitive .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Iminodiphenol can be synthesized from 4,4’-dimethoxydiphenylamine, which is a diphenylamine derivative. The synthesis involves the demethylation of 4,4’-dimethoxydiphenylamine to yield 4,4’-Iminodiphenol .

Industrial Production Methods: The industrial production of 4,4’-Iminodiphenol typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality. The compound is often produced as an impurity reference material for pharmaceutical analytical testing .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Iminodiphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 4,4’-Iminodiphenol is unique due to its specific imino linkage between two phenol groups, which imparts distinct chemical and biological properties. Its role as an inactive estrogen receptor ligand sets it apart from other similar compounds that may have different biological activities .

Properties

IUPAC Name

4-(4-hydroxyanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUPBAWWCPVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061945
Record name Phenol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1752-24-5
Record name 4,4′-Dihydroxydiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1752-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-iminobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-iminobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-iminodiphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENOL, 4,4'-IMINOBIS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 4,4'-Iminodiphenol in the synthesis of the phosphor(III)arene macrocycle described in the research?

A1: The research paper highlights the use of this compound alongside 4,4'-methylenediphenol and phenylphosphonic acid tetraethyldiamide in constructing a novel non-symmetrical phosphor(III)arene macrocycle. [] The inclusion of this compound likely introduces specific structural features and properties to the macrocycle. Further investigation into the exact role of the diphenol's structure on the macrocycle's properties, such as its conformational flexibility or potential for metal ion coordination, would be valuable.

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